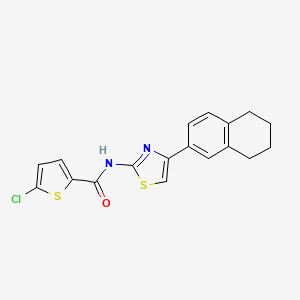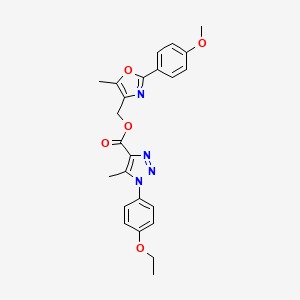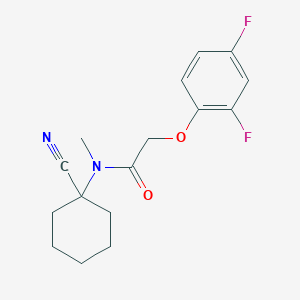![molecular formula C15H18N2O4S B2407858 8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898435-94-4](/img/structure/B2407858.png)
8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that has been synthesized using various methods and has shown promising results in various research applications. In
Aplicaciones Científicas De Investigación
Anticancer Properties
The quinoline scaffold, including derivatives like our compound of interest, has been investigated for its anticancer activities. Researchers explore its potential as a chemotherapeutic agent, targeting cancer cells through various mechanisms. Further studies are needed to elucidate its precise mode of action and optimize its efficacy in cancer treatment .
Antimicrobial and Antibacterial Applications
Quinoline derivatives exhibit promising antimicrobial and antibacterial properties. Our compound could serve as a lead structure for developing novel antibiotics or antifungal agents. Researchers study its interactions with microbial enzymes and cell membranes to understand its antimicrobial potential .
Antiparasitic Activity
Given the global burden of parasitic diseases, compounds with antiparasitic properties are crucial. Investigations into the effects of our compound on protozoan parasites (such as Plasmodium spp. causing malaria) or helminths (such as Schistosoma spp.) could yield valuable insights for drug development .
Neuroprotective Effects
Quinoline derivatives have been explored for their neuroprotective properties. Our compound might offer neuroprotection against oxidative stress, inflammation, or neurodegenerative conditions. Researchers investigate its impact on neuronal cell lines and animal models .
Photoluminescent Materials
Certain quinoline derivatives exhibit photoluminescence, making them useful in optoelectronic applications. Our compound’s unique structure could contribute to the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. Researchers study its emission properties and stability .
Synthetic Strategies and Medicinal Chemistry
The synthesis of 8-substituted quinolines, including our compound, is an active area of research. Scientists develop efficient protocols for their preparation, exploring diverse substituents (hydroxy, methoxy, amino, halogen). These synthetic strategies contribute to medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
6-morpholin-4-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-2-1-11-9-13(10-12-3-4-17(14)15(11)12)22(19,20)16-5-7-21-8-6-16/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIWXVYBYCRRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

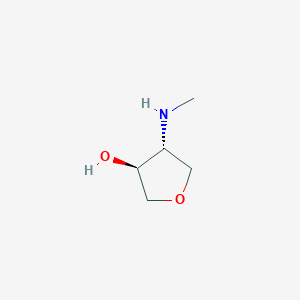
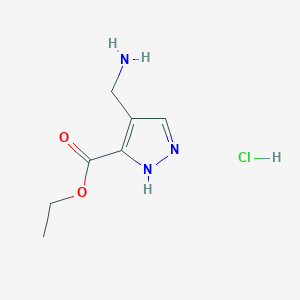
![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
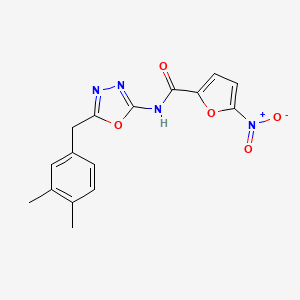
![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)
![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)
